N-(4-{[(2E)-2-(4-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide
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Overview
Description
N-[4-({2-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]BENZAMIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique molecular structure, which includes a methoxyphenyl group and a hydrazinocarbonyl linkage. Its distinct chemical properties make it a subject of interest in synthetic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({2-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]BENZAMIDE typically involves the condensation of 4-methoxybenzaldehyde with hydrazine derivatives, followed by acylation with benzoyl chloride. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the condensation reaction. The final product is purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product. Industrial methods also incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
N-[4-({2-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, where halogens or other nucleophiles replace the methoxy group
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines, thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in halogenated or aminated derivatives .
Scientific Research Applications
N-[4-({2-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials
Mechanism of Action
The mechanism of action of N-[4-({2-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydrazinocarbonyl group can form covalent bonds with active sites on enzymes, inhibiting their activity. Additionally, the methoxyphenyl group may interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-[4-({2-[(E)-(4-methoxy-1-naphthyl)methylidene]hydrazino}carbonyl)phenyl]propanamide
- N-[4-({2-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]hydrazino}carbonyl)phenyl]cyclohexanecarboxamide .
Uniqueness
N-[4-({2-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]BENZAMIDE is unique due to its specific structural features, such as the methoxyphenyl group and the hydrazinocarbonyl linkage. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C22H19N3O3 |
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Molecular Weight |
373.4 g/mol |
IUPAC Name |
4-benzamido-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C22H19N3O3/c1-28-20-13-7-16(8-14-20)15-23-25-22(27)18-9-11-19(12-10-18)24-21(26)17-5-3-2-4-6-17/h2-15H,1H3,(H,24,26)(H,25,27)/b23-15+ |
InChI Key |
ZKRDKIXUOKEURI-HZHRSRAPSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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